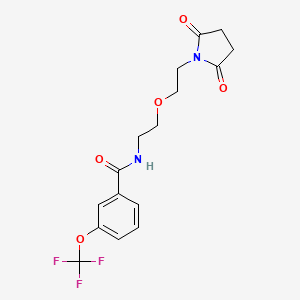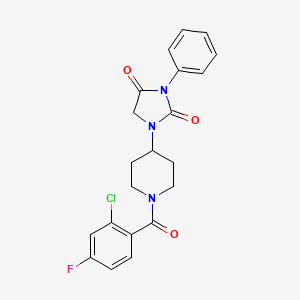
1-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly known as CFPI, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of drugs known as piperidines, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Anticancer Activity
Research on thiazolidine-2,4-dione derivatives, which share structural similarities with the queried compound, has demonstrated significant anticancer activity. These compounds have been synthesized and characterized for their potential in inhibiting the topoisomerase-I enzyme, a critical target in cancer therapy, especially against the MCF-7 human breast cancer cell line. The presence of electron-withdrawing groups like nitro groups has been found to enhance this activity, indicating the potential utility of similar compounds in oncological research and therapy (Kumar & Sharma, 2022).
Molecular Structure and Inhibitory Activity
The molecular structure of compounds related to the queried chemical, especially those with trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, has been analyzed for its potential in generating sheets of molecules via C-H...O interactions. These structures offer insights into the design of molecules with specific inhibitory activities against enzymes or receptors, which could be beneficial in developing new therapeutic agents (Li et al., 2005).
Electron Delocalization in N-heterocyclic Carbenes
Investigations into N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents reveal how electron delocalization affects the stability and structure of these compounds. This research is crucial for understanding the reactivity and potential applications of NHCs in catalysis and material science, highlighting the importance of π-framework and LUMO energy levels in determining their electrophilic properties (Hobbs et al., 2010).
Antimicrobial and Antifungal Activity
Synthesis and evaluation of thiazolidine-2,4-dione derivatives for their antimicrobial activity have been conducted, showcasing the potential of these compounds to act against both gram-positive and gram-negative bacteria. The structure-activity relationship studies help in designing more potent antimicrobial agents, suggesting the applicability of similar chemical frameworks in combating microbial infections (Prakash et al., 2011).
Propriétés
IUPAC Name |
1-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-18-12-14(23)6-7-17(18)20(28)24-10-8-15(9-11-24)25-13-19(27)26(21(25)29)16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOLQNELFVUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

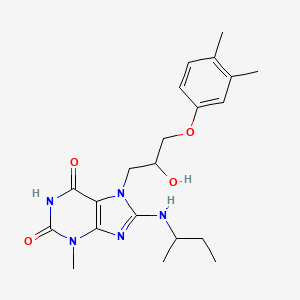

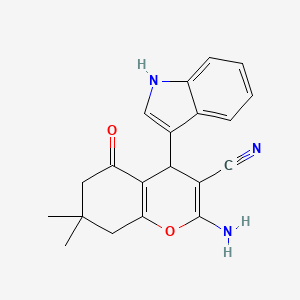
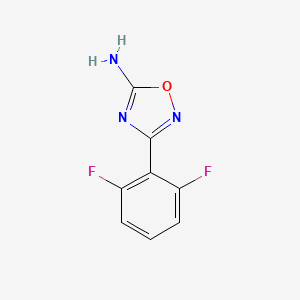
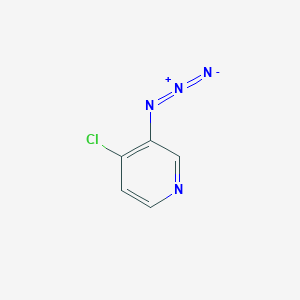

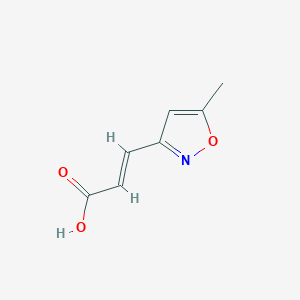
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)
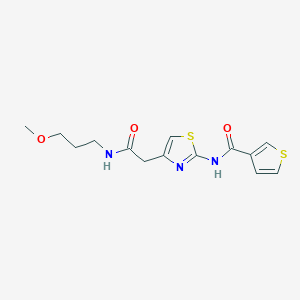
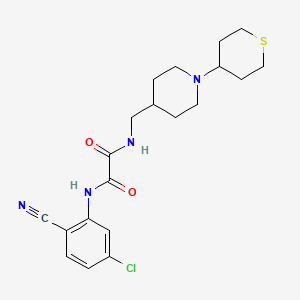
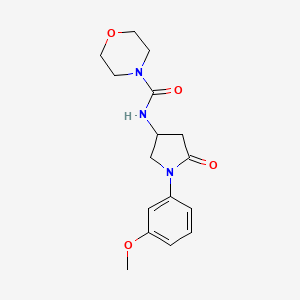
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
